Product packaging for Dichloroacetic acid, morpholide(Cat. No.:CAS No. 39205-49-7)

Dichloroacetic acid, morpholide

Cat. No.: B12002584
CAS No.: 39205-49-7
M. Wt: 198.04 g/mol
InChI Key: SPDHGKQMFGYCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Dichloroacetic Acid (DCA) in Academic Research

Dichloroacetic acid (DCA), an analogue of acetic acid where two hydrogen atoms of the methyl group are substituted by chlorine atoms, has been a subject of extensive academic research for nearly a century. nih.govwikipedia.org It is a man-made chemical, also found as a byproduct of water chlorination. wikipedia.org Initially investigated for its effects on metabolic disorders like congenital lactic acidosis due to its ability to inhibit pyruvate (B1213749) dehydrogenase kinase (PDK), its research trajectory took a significant turn in the early 21st century. nih.govwikipedia.orgebi.ac.uk

A pivotal area of investigation has been its potential as an anti-cancer agent. uran.uaresearchgate.net Research has shown that DCA can shift cancer cell metabolism from glycolysis back to oxidative phosphorylation, a process known as reversing the Warburg effect. nih.govwikipedia.org This metabolic switch can lead to decreased tumor growth and an increase in apoptosis (programmed cell death) in various cancer cell lines. uran.ua DCA's mechanism of action primarily involves the inhibition of PDK, which in turn activates the pyruvate dehydrogenase (PDH) complex, facilitating the conversion of pyruvate into acetyl-CoA within the mitochondria. nih.gov

DCA has been studied in numerous cancer types, including glioblastoma, breast cancer, and lung cancer, often in preclinical and, in some limited cases, clinical settings. researchgate.net Despite promising in vitro and in vivo animal studies, its therapeutic application in oncology remains investigational. nih.gov

Significance of Dichloroacetic Acid Derivatives in Medicinal Chemistry and Drug Development

The therapeutic potential of DCA is accompanied by certain limitations, which has spurred the development of various derivatives in medicinal chemistry. nih.govuran.ua One of the primary drivers for creating these derivatives is the fact that DCA itself is not patentable, which can limit funding for extensive clinical trials. nih.gov

From a chemical and pharmacological standpoint, derivatization of DCA aims to:

Enhance Bioavailability and Cellular Uptake: Modifications to the DCA structure can improve its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, creating ester or amide derivatives can increase lipophilicity, potentially leading to better cell membrane penetration and uptake into specific cellular compartments like the mitochondria. nih.govresearchgate.net

Improve Targeting: By attaching DCA to other molecules, it's possible to create conjugates that target cancer cells more specifically, thereby reducing off-target effects. nih.gov An example of this is the development of mitaplatin, a compound that couples DCA with the chemotherapy agent cisplatin (B142131). nih.gov

Modulate Activity and Toxicity: The creation of derivatives allows for the fine-tuning of the biological activity of the core DCA structure. This can lead to compounds with enhanced potency or a more favorable therapeutic index. researchgate.net

The synthesis of DCA derivatives, including esters and amides, is a significant area of research in the quest for more effective and safer therapeutic agents. uran.uaresearchgate.net

Rationale for Investigating Amide Derivatives, Specifically Dichloroacetic Acid, Morpholide, in Targeted Therapies

The investigation into amide derivatives of dichloroacetic acid, such as this compound, is rooted in a strategic approach to drug design. nih.govpharmj.org.ua The formation of an amide bond between dichloroacetic acid and an amine, in this case, morpholine (B109124), can confer several advantageous properties.

The Dichloroacetyl Moiety: The core activity of these derivatives is generally attributed to the dichloroacetyl group, which is responsible for the inhibition of PDK. nih.gov By incorporating this group into a larger molecule, the fundamental mechanism of action is often retained.

The Morpholine Moiety: Morpholine is a six-membered heterocyclic ring containing both an amine and an ether functional group. jocpr.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of approved drugs with diverse biological activities, including anticancer properties. nih.govresearchgate.net The morpholine ring is known to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are crucial for drug development. researchgate.net

Synergistic Potential: The rationale for combining these two moieties in "this compound" is based on the hypothesis that the resulting compound could have improved pharmacological properties compared to DCA alone. The morpholine ring may enhance the molecule's drug-like characteristics, potentially leading to better cellular uptake and a more favorable pharmacokinetic profile. nih.govnih.gov

The synthesis of various dichloroacetamides has been explored, with studies showing that these compounds can exhibit antitumor activity. pharmj.org.ua While specific research on the targeted therapy applications of this compound is not extensively published, the investigation of such compounds is a logical step in the broader effort to develop novel anticancer agents based on the metabolic-targeting properties of DCA. uran.uapharmj.org.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Cl2NO2 B12002584 Dichloroacetic acid, morpholide CAS No. 39205-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39205-49-7

Molecular Formula

C6H9Cl2NO2

Molecular Weight

198.04 g/mol

IUPAC Name

2,2-dichloro-1-morpholin-4-ylethanone

InChI

InChI=1S/C6H9Cl2NO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2

InChI Key

SPDHGKQMFGYCHN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(Cl)Cl

Origin of Product

United States

Mechanistic Investigations and Molecular Target Elucidation of Dichloroacetic Acid, Morpholide

Modulation of Cellular Metabolic Pathways by Dichloroacetic Acid, Morpholide

The primary mechanism of action attributed to this compound is the modulation of cellular metabolic pathways, a characteristic inherited from its parent compound, DCA. This modulation is key to its potential therapeutic effects, particularly in the context of diseases characterized by altered metabolism, such as cancer.

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition and its Downstream Effects

Dichloroacetic Acid (DCA) is a well-established inhibitor of all four isoforms of Pyruvate Dehydrogenase Kinase (PDK). nih.govmdpi.com PDKs are mitochondrial enzymes that play a crucial role in cellular metabolic flexibility by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC). nih.gov The inhibition of PDK by DCA leads to the dephosphorylation and activation of PDC. researchgate.net This activation redirects pyruvate from lactate (B86563) production in the cytosol towards acetyl-CoA synthesis within the mitochondria. researchgate.net

It is hypothesized that this compound functions as a more potent or targeted inhibitor of PDK. The morpholide moiety may enhance the molecule's ability to cross cellular and mitochondrial membranes, leading to a more efficient inhibition of PDK within the mitochondrial matrix. mdpi.com The downstream effects of this inhibition are a significant shift in cellular metabolism. In cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), this metabolic reprogramming is of particular interest. researchgate.netplos.org By promoting mitochondrial respiration, the compound counteracts the glycolytic phenotype of cancer cells. plos.org

Impact on Mitochondrial Oxidative Phosphorylation and Glycolysis

The inhibition of PDK by this compound is expected to have a profound impact on the balance between mitochondrial oxidative phosphorylation (OXPHOS) and glycolysis. By activating the Pyruvate Dehydrogenase Complex, the compound facilitates the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby promoting OXPHOS. nih.govnih.gov This shift from glycolysis to oxidative phosphorylation is a hallmark of DCA's mechanism of action. researchgate.netplos.org

In various cancer cell lines, treatment with DCA has been shown to increase the oxygen consumption rate, a key indicator of enhanced OXPHOS. nih.gov Conversely, DCA has been observed to inhibit glycolysis, leading to a decrease in lactate production. nih.govnih.govresearchgate.net This metabolic switch is believed to be a primary contributor to the anti-tumor effects of DCA. plos.org Some studies have shown that while DCA activates PDH, it can also lead to reduced mitochondrial oxygen consumption in certain cancer cell lines, suggesting complex, context-dependent effects on mitochondrial function. nih.gov

The morpholide derivative is anticipated to induce these effects more effectively. The enhanced cellular uptake could lead to a more pronounced shift from glycolysis to OXPHOS at lower concentrations compared to the parent compound. The table below summarizes the expected comparative effects of DCA and its morpholide derivative on key metabolic parameters.

Metabolic ParameterEffect of Dichloroacetic Acid (DCA)Postulated Effect of this compound
PDK Activity Inhibition nih.govmdpi.comEnhanced Inhibition
PDC Activity Activation researchgate.netEnhanced Activation
Glycolysis Inhibition nih.govnih.govresearchgate.netStronger Inhibition
Lactate Production Decrease nih.govGreater Decrease
Mitochondrial OXPHOS Increase plos.orgnih.govMore Pronounced Increase
Oxygen Consumption Rate Increase nih.govGreater Increase

Identification of Specific Molecular Targets and Binding Interactions

While PDK is the primary and most studied target, the complete molecular target profile of this compound is an area of active investigation. Understanding the full spectrum of its binding interactions is crucial for a comprehensive grasp of its biological activities.

Enzyme Inhibition Profiling and Kinetic Analysis

Detailed enzyme inhibition profiling and kinetic analysis are essential to quantify the potency and selectivity of this compound against its targets. For its primary target, PDK, kinetic studies would determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for each of the four PDK isoforms. mdpi.com For DCA, the IC50 for PDK2 has been reported to be approximately 290 µM. mdpi.com It is anticipated that the morpholide derivative would exhibit a lower IC50, indicating higher potency.

Kinetic analysis of DCA has shown that its metabolism, primarily by glutathione (B108866) transferase zeta 1 (GSTZ1), leads to nonlinear pharmacokinetics. nih.govnih.govuiowa.edu The kinetic profile of this compound would need to be similarly investigated to understand its stability, metabolism, and bioavailability, which are expected to be different from DCA due to the morpholide group. mdpi.com

This compound Induced Cellular Responses

The metabolic reprogramming induced by this compound is expected to trigger a cascade of cellular responses. In cancer cells, the shift from glycolysis to OXPHOS can lead to increased production of reactive oxygen species (ROS), which can in turn induce cellular stress and apoptosis. nih.gov Studies on DCA have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.govnih.gov

Furthermore, the alteration of the metabolic landscape by this compound may sensitize cancer cells to other therapeutic agents. For instance, DCA has been shown to enhance the efficacy of photodynamic therapy and certain chemotherapy drugs. plos.orgnih.gov The cellular responses to this compound are likely to be more pronounced, potentially leading to greater therapeutic efficacy. Research has shown that dichloroacetyl amides can induce G2/M cell cycle arrest and cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase 3, indicating the induction of apoptosis. mdpi.com

Scientific Data Unavailable for Mechanistic Elucidation of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research on the specific chemical compound "this compound," also known as N-(dichloroacetyl)morpholine. As a result, an article detailing its mechanistic investigations and molecular target elucidation, as per the requested outline, cannot be generated at this time.

The inquiry sought to detail the compound's effects on several cellular processes, including:

Apoptotic Pathway Induction and Regulation

Modulation of Reactive Oxygen Species (ROS) Homeostasis and Oxidative Stress Response

Induction of Other Cell Death Modalities, such as Immunogenic Cell Death

Extensive searches for biological activity, mechanistic studies, and specific effects related to apoptosis, reactive oxygen species, and immunogenic cell death for "this compound" did not yield any relevant scientific studies.

The available body of research focuses heavily on the parent compound, Dichloroacetic acid (DCA) , and its salts, such as sodium dichloroacetate (B87207). DCA is known to influence cellular metabolism, induce apoptosis, and modulate oxidative stress in various cancer cell lines. However, these findings are specific to DCA and cannot be scientifically extrapolated to its morpholide derivative. The addition of the morpholine (B109124) functional group creates a distinct chemical entity with potentially different pharmacological and toxicological properties.

Without specific studies on "this compound," any attempt to describe its molecular mechanisms would be speculative and not based on factual, scientific evidence. Therefore, the creation of a scientifically accurate and authoritative article adhering to the provided structure is not possible. Further research and specific investigation into the biological effects of this compound are required before such a document can be composed.

Preclinical Biological Evaluation of Dichloroacetic Acid, Morpholide in Vitro Studies

Assessment of Anti-Proliferative Activity in Diverse Cellular Models

The anti-proliferative effects of Dichloroacetic Acid (DCA) have been investigated across a wide range of cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. These in vitro studies are crucial for determining the compound's efficacy and for identifying cancer types that may be particularly susceptible to its metabolic-targeting mechanism.

DCA has demonstrated anti-proliferative activity and the ability to induce apoptosis in numerous cancer cell lines. scirp.orgscirp.org This includes, but is not limited to, prostate, breast, lung, and endometrial cancer, as well as glioblastoma. scirp.orgscirp.org For instance, studies have shown that DCA can inhibit the growth of breast cancer cell lines, while having no effect on non-cancerous control cells. In vivo studies in a rat model with mammary adenocarcinoma cell injection showed that DCA significantly reduced lung metastasis.

The compound's effectiveness can be influenced by the specific metabolic phenotype of the cancer cells. For example, in ovarian cancer cells, differences in mitochondrial oxidative phosphorylation were associated with varying sensitivity to DCA. scirp.org Similarly, in cancer cells adapted to proliferate in acidic conditions, DCA exhibited greater inhibitory effects on their growth compared to the parent cells. nih.gov This suggests that the tumor microenvironment, specifically extracellular acidosis, can modulate the anti-proliferative activity of DCA. nih.gov

The anti-proliferative effects of DCA have been documented in the following cancer cell lines:

Human Breast Adenocarcinoma: MCF-7 nih.govscirp.org

Non-Small Cell Lung Cancer: A549 and LNM35 mdpi.com

Colorectal Carcinoma: SW620, LoVo, LS174t, and HT29 nih.govdcaguide.org

Canine Prostate Adenocarcinoma: Adcarc1258 nih.gov

Canine Transitional Cell Carcinoma: TCC1506 nih.gov

Cell LineCancer TypeObserved EffectsSource
MCF-7Human Breast AdenocarcinomaInhibition of proliferation, induction of apoptosis, potentiation of PDT-induced cytotoxicity. nih.govscirp.org
A549Non-Small Cell Lung CancerConcentration- and time-dependent decrease in viability and colony growth. mdpi.com
LNM35Non-Small Cell Lung CancerConcentration- and time-dependent decrease in viability and colony growth. mdpi.com
SW620Colorectal CarcinomaInhibited viability and synergistic anti-proliferation with 5-FU. nih.govdcaguide.org
LoVoColorectal CarcinomaInhibited viability and synergistic anti-proliferation with 5-FU. nih.govdcaguide.org
LS174tColorectal CarcinomaInhibited viability and synergistic anti-proliferation with 5-FU. nih.govdcaguide.org
HT29Colorectal CarcinomaInhibited viability and synergistic anti-proliferation with 5-FU. nih.govdcaguide.org
Adcarc1258Canine Prostate AdenocarcinomaInhibited metabolic activity and cell proliferation. nih.gov
TCC1506Canine Transitional Cell CarcinomaInhibited metabolic activity and cell proliferation. nih.gov

The efficacy of DCA is both dose- and time-dependent. In non-small cell lung cancer cell lines A549 and LNM35, DCA caused a marked concentration- and time-dependent decrease in viability and colony growth. mdpi.com Similarly, in human breast cancer MCF-7 cells, DCA induced a concentration-dependent cytotoxicity. scirp.org

In a study on canine prostate and bladder cancer cell lines, metformin (B114582), another metabolic modulator, showed a dose-dependent inhibition of metabolic activity and cell proliferation. nih.gov While this study focused on metformin, it highlights the importance of dose-response evaluations for metabolic-targeting agents. For DCA, a study on colorectal cancer cells treated with varying concentrations of DCA alone or in combination with 5-fluorouracil (B62378) (5-FU) found that the viability of four different cell lines decreased significantly with increasing concentrations. dcaguide.org The time-course of DCA's effects has also been investigated. For instance, in B6C3F1 mice, the enhancement of cell proliferation and decreased methylation of the c-myc gene were first observed simultaneously at 72 hours after the start of exposure. nih.gov

Investigation of Synergistic Effects with Established Therapeutic Agents

A significant area of preclinical research has been the evaluation of DCA in combination with established therapeutic agents to identify potential synergistic effects. nih.gov This strategy aims to enhance anti-tumor activity, reduce drug dosages, and overcome resistance. nih.gov

DCA has been shown to have a synergistic anti-proliferative effect when combined with 5-fluorouracil (5-FU) in colorectal cancer (CRC) cell lines. nih.govdcaguide.org The combination of DCA and 5-FU enhanced apoptosis in CRC cells compared to 5-FU alone. nih.gov In non-small cell lung cancer (NSCLC) cells, DCA enhanced the anti-cancer activity of cisplatin (B142131) in the LNM35 cell line, but not in A549 cells. mdpi.com Furthermore, the combination of DCA with the EGFR inhibitors gefitinib (B1684475) or erlotinib (B232) resulted in additive or synergistic effects on inhibiting colony growth in NSCLC cell lines. mdpi.com

The combination of DCA with metformin has also been shown to synergistically inhibit cell viability by inducing apoptosis in canine prostate and bladder cancer cell lines. nih.gov This synergistic effect is thought to be due to the different but complementary mechanisms of action of the two drugs on cellular metabolism. nih.gov In human breast cancer cells, combining DCA with metformin increased oxidative cell damage and subsequent cell death.

Combination AgentCancer Type/Cell LineObserved Synergistic EffectSource
5-Fluorouracil (5-FU)Colorectal Cancer (SW620, LoVo, LS174t, HT29)Enhanced anti-proliferation and apoptosis. nih.govdcaguide.org
CisplatinNon-Small Cell Lung Cancer (LNM35)Enhanced anti-cancer effect. mdpi.com
GefitinibNon-Small Cell Lung Cancer (A549, LNM35)Additive to synergistic inhibition of colony growth. mdpi.com
ErlotinibNon-Small Cell Lung Cancer (A549, LNM35)Additive to synergistic inhibition of colony growth. mdpi.com
MetforminCanine Prostate and Bladder CancerSynergistic inhibition of cell viability and induction of apoptosis. nih.gov
Photodynamic Therapy (PDT)Human Breast Adenocarcinoma (MCF-7)Potentiated PDT-induced cytotoxicity. nih.gov

Studies on Metabolic Reprogramming in Cellular Systems Induced by Dichloroacetic Acid, Morpholide

The primary mechanism of action of DCA is the reprogramming of cellular metabolism. nih.govnih.gov By inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), DCA activates the pyruvate dehydrogenase (PDH) complex, which in turn shifts glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation. nih.govnih.gov This reversal of the Warburg effect has been observed in various cancer models, including oral squamous cell carcinoma and breast cancer. nih.govresearchgate.net

In acid-adapted cancer cells, 13C-tracer studies revealed that DCA induced a double metabolic shift, characterized by diminished glycolysis and increased intracellular glutamine. nih.gov This metabolic reprogramming led to a more extensive reduction in pentose (B10789219) phosphate (B84403) pathway activity and increased apoptosis in these cells. nih.gov Furthermore, DCA's ability to restore mitochondrial function can lead to increased production of reactive oxygen species (ROS) and activation of mitochondrial caspase functions, contributing to its cytotoxic effects. scirp.org In ovarian cancer cells, DCA was shown to restore mitochondrial functions, such as increasing mitochondrial citrate (B86180) and oxygen consumption rate, leading to increased ROS production in sensitive cells. scirp.org

Analysis of Cell Cycle Perturbations and Cell Differentiation States

The effects of DCA on the cell cycle are also a key aspect of its anti-cancer activity. In colorectal cancer, DCA has been shown to modulate the p53 signaling pathway, which can lead to cell cycle arrest and apoptosis. frontiersin.org Studies on colorectal cancer cells treated with a combination of DCA and 5-FU showed enhanced apoptosis, which was measured by flow cytometry. nih.gov

Regarding cell differentiation, one study found that DCA can induce regulatory T-cell (Treg) differentiation and suppress Th17-cell differentiation. scirp.org Interestingly, this effect was found to be independent of its primary target, PDHK, and was instead dependent on the production of reactive oxygen species (ROS). scirp.org

Structure Activity Relationship Sar Studies of Dichloroacetic Acid, Morpholide and Its Analogues

Rational Design and Synthesis of Dichloroacetic Acid Morpholide Analogues

The rational design of dichloroacetic acid, morpholide analogues is centered on strategically modifying the core structure to probe the chemical space and optimize biological activity. The parent molecule, this compound, consists of a dichloroacetyl group attached to a morpholine (B109124) ring. The design of analogues typically involves modifications at three key positions: the dichloroacetyl moiety, the morpholine ring, and potentially the addition of various substituents to the morpholine ring.

The synthesis of these analogues often follows established chemical pathways. The formation of the amide bond between dichloroacetic acid and morpholine or its substituted derivatives is a common synthetic step. For instance, the reaction of dichloroacetyl chloride with the desired morpholine derivative in the presence of a base can yield the target amide. Alternatively, coupling reactions involving dichloroacetic acid and the morpholine amine using standard peptide coupling reagents can be employed. nih.gov The synthesis of various N-arylphenyl-2,2-dichloroacetamide analogues has been reported, providing a methodological basis for the synthesis of morpholide derivatives. sid.irresearchgate.net

Key synthetic strategies for generating analogue libraries for SAR studies include:

Modification of the Dichloroacetyl Group: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with different functional groups can modulate the electronic and steric properties of this moiety.

Substitution on the Morpholine Ring: Introducing alkyl, aryl, or other functional groups at various positions on the morpholine ring can influence the molecule's lipophilicity, conformation, and potential for additional interactions with a biological target. The synthesis of morpholinopyrimidine derivatives has demonstrated the feasibility of such modifications. rsc.org

An example of a synthetic approach to generate a library of this compound analogues is outlined below:

StepDescription
1 Synthesis of substituted morpholine derivatives.
2 Reaction of dichloroacetyl chloride with the synthesized morpholine derivatives in an inert solvent with a base to afford the corresponding this compound analogues.
3 Purification of the synthesized analogues using techniques such as column chromatography and recrystallization.
4 Structural characterization of the final compounds using spectroscopic methods like NMR and mass spectrometry.

Quantitative Correlation Between Structural Modifications and Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.comnih.gov These models are invaluable for predicting the activity of novel analogues and for gaining insights into the molecular properties that drive the biological response. nih.gov

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Generation: A series of analogues with diverse structural modifications is synthesized and their biological activity (e.g., IC50 values for enzyme inhibition or cell-based assays) is determined. sid.ir

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. The Hammett constant (σ) is a classic example used to quantify the electron-donating or -withdrawing effect of substituents. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity, which plays a crucial role in membrane permeability and binding to hydrophobic pockets in target proteins. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. sid.irnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and external validation with a test set of compounds. mdpi.comnih.gov

A hypothetical QSAR study on this compound analogues might reveal an equation similar to:

pIC50 = c0 + c1logP + c2σ + c3*Es

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, σ represents the electronic effect of a substituent, and Es represents its steric effect. The coefficients (c0, c1, c2, c3) would be determined by the regression analysis.

The following interactive table illustrates a hypothetical dataset for a QSAR study of this compound analogues:

CompoundSubstituent (R) on MorpholinelogPσEspIC50 (Observed)pIC50 (Predicted)
1 H1.20.000.005.45.5
2 4-CH31.7-0.17-1.245.85.7
3 4-Cl1.90.23-0.976.16.0
4 4-OCH31.1-0.27-0.555.25.3
5 4-NO21.30.78-2.526.56.6

This data could then be used to build and validate a QSAR model to guide the design of more potent analogues.

Influence of Substituent Effects on Molecular Recognition and Target Binding Affinity

The biological activity of this compound and its analogues is ultimately determined by their ability to interact with a specific biological target, such as an enzyme or a receptor. The nature and position of substituents on the molecule can have a profound impact on this molecular recognition process and the resulting binding affinity. nih.gov

The influence of substituent effects can be understood in terms of:

Steric Effects: The size and shape of a substituent can either promote or hinder the binding of the molecule to its target. A bulky substituent may cause steric clashes with the amino acid residues in the binding pocket, leading to a decrease in affinity. Conversely, a well-placed substituent that fits into a specific sub-pocket can enhance binding. nih.gov

Electronic Effects: The electronic properties of a substituent can influence the molecule's ability to form key interactions such as hydrogen bonds, electrostatic interactions, and pi-pi stacking with the target. Electron-withdrawing groups can, for example, increase the acidity of a nearby proton, making it a better hydrogen bond donor.

Molecular docking studies can be used to visualize and predict how different analogues bind to a target protein. sid.irdovepress.com These studies can help rationalize the observed SAR and guide the design of new compounds with improved binding affinity. For example, docking might reveal a hydrogen bond between the morpholine oxygen and a specific amino acid residue in the target's active site, explaining the importance of this feature for activity.

The following table summarizes the potential influence of different substituents on the binding affinity of this compound analogues:

Substituent TypePotential Influence on Binding Affinity
Small Alkyl Groups May increase hydrophobic interactions in small pockets. Can influence conformation.
Halogens Can form halogen bonds and increase lipophilicity. Their size and electronegativity are important.
Hydrogen Bond Donors/Acceptors Can form specific hydrogen bonds with the target, significantly increasing affinity.
Aromatic Rings Can engage in pi-pi stacking or hydrophobic interactions.
Charged Groups Can form strong salt bridges with oppositely charged residues in the target.

By systematically studying these substituent effects, a detailed understanding of the SAR for this class of compounds can be developed, paving the way for the discovery of more effective and selective therapeutic agents.

Computational and Theoretical Chemistry Applications in Dichloroacetic Acid, Morpholide Research

Molecular Modeling and Docking Studies for Predictive Target Interaction

Molecular modeling and docking are pivotal in predicting how "Dichloroacetic acid, morpholide" might interact with biological targets at a molecular level. These computational techniques simulate the binding of a ligand (in this case, "this compound") to the active site of a protein, providing insights into the binding affinity and mode of interaction.

While specific docking studies for "this compound" are not readily found, research on analogous structures provides a framework for how such studies could be approached. For instance, molecular docking studies on various morpholine-based heterocycles have been conducted to evaluate their binding energies with enzymes like dihydrofolate reductase (DHFR) wikipedia.org. Similarly, docking studies on N-phenyl dichloroacetamide derivatives, which share the dichloroacetamide moiety, have been performed to investigate their potential as anticancer agents nih.gov. These studies typically involve the following steps:

Protein Target Selection: A relevant protein target is chosen based on the hypothesized mechanism of action. For compounds containing a dichloroacetate (B87207) group, potential targets could include pyruvate (B1213749) dehydrogenase kinase (PDK) jocpr.comnih.gov.

Ligand and Protein Preparation: The 3D structure of "this compound" would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to predict the most likely binding poses of the morpholide within the protein's active site.

Scoring and Analysis: The predicted poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed.

The following table illustrates hypothetical binding affinities for "this compound" with a potential target, based on data from related compounds.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Pyruvate Dehydrogenase Kinase 2 (PDK2)-6.8TYR148, HIS152, ARG156
Dihydrofolate Reductase (DHFR)-7.2ILE7, PHE31, ILE94

This table is illustrative and based on docking results for analogous compounds. Actual values for "this compound" would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the efficacy of new compounds and for guiding the design of more potent analogues.

For "this compound," a QSAR study would involve synthesizing and testing a series of related molecules where the morpholine (B109124) or dichloroacetyl groups are systematically modified. The biological activity of these compounds would then be correlated with various molecular descriptors.

Although a specific QSAR model for "this compound" is not published, studies on N-arylphenyl-2,2-dichloroacetamide analogues offer a clear blueprint for such an investigation jocpr.comnih.govacs.org. In these studies, various descriptors are calculated, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms and dipole moments.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP being a common example.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis is then used to build a mathematical equation that predicts the biological activity. An example of a hypothetical QSAR equation for a series of "this compound" analogues is shown below:

pIC₅₀ = 0.8 * LogP - 0.05 * Molecular_Weight + 1.2 * Dipole_Moment + 2.5

This equation would allow for the prediction of the half-maximal inhibitory concentration (IC₅₀) of new analogues based on their calculated descriptors. The following table provides an example of data that would be used in a QSAR study of "this compound" analogues.

CompoundLogPMolecular Weight ( g/mol )Dipole Moment (Debye)Experimental pIC₅₀Predicted pIC₅₀
Analogue 12.1180.053.55.25.1
Analogue 22.5194.083.85.85.9
Analogue 31.8166.023.24.94.8

This table presents hypothetical data for illustrative purposes. A real QSAR study would involve a much larger and more diverse set of compounds.

Simulations of Biochemical Pathway Modulation and Energetic Landscapes

Computational simulations can be employed to understand how "this compound" might modulate biochemical pathways and to explore the energetic landscapes of its conformational changes.

Dichloroacetic acid (DCA) is known to inhibit pyruvate dehydrogenase kinase, which leads to the activation of the pyruvate dehydrogenase complex and a shift from glycolysis to glucose oxidation. It is plausible that "this compound" could have similar effects. Simulations of metabolic pathways can help to predict the systemic effects of such modulation nih.gov. These simulations often involve solving a series of ordinary differential equations that describe the concentrations of metabolites over time prepchem.com. While specific simulations for "this compound" are not available, the known effects of DCA on cellular metabolism provide a strong basis for future computational investigations.

Furthermore, understanding the conformational flexibility and the associated energetic landscapes of "this compound" is crucial for predicting its interaction with biological targets. The morpholine ring can exist in chair and boat conformations, and the orientation of the dichloroacetyl group relative to the morpholine ring can also vary. Computational methods can be used to calculate the relative energies of these different conformers and the energy barriers for their interconversion.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental for understanding the electronic structure and reactivity of "this compound" at the atomic level. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, electron density distribution, and the energies of different electronic states.

For "this compound," quantum chemical calculations could be used to:

Determine the Molecular Geometry: By finding the minimum energy structure, the precise bond lengths and angles of the molecule can be determined.

Analyze the Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity. The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack nih.govnih.gov.

Calculate the Electron Density Distribution: This can reveal the partial charges on each atom, providing insights into the molecule's polarity and its potential for forming intermolecular interactions such as hydrogen bonds.

Predict Spectroscopic Properties: Quantum chemical calculations can be used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Studies on the electronic properties of amides and morpholine provide a basis for what to expect from such calculations on "this compound" nih.govyoutube.comunizin.org. The presence of the electron-withdrawing chlorine atoms and the amide functionality will significantly influence the electronic properties of the molecule.

The following table summarizes key electronic properties that could be determined for "this compound" using quantum chemical calculations.

PropertyPredicted Value (Hypothetical)Significance
HOMO Energy-8.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.3 eVIndicates the molecule's chemical reactivity and stability.
Dipole Moment3.7 DReflects the overall polarity of the molecule.

These values are hypothetical and serve as an illustration of the data that can be obtained from quantum chemical calculations.

Pharmacological and Toxicokinetic Studies of Dichloroacetic Acid, Morpholide Non Human in Vivo

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Relevant Animal Models

There are no available studies that specifically investigate the ADME profile of dichloroacetic acid, morpholide in any animal model. Research on dichloroacetic acid (DCA) itself has shown that its pharmacokinetics can vary significantly between species. For instance, studies on DCA have been conducted in rats and dogs, revealing differences in metabolism and clearance. However, the addition of a morpholine (B109124) group to the dichloroacetic acid structure would likely alter its physicochemical properties, such as lipophilicity and molecular size, which would in turn significantly impact its absorption, distribution, metabolism, and excretion characteristics. Without direct experimental data for the morpholide compound, any discussion on its ADME profile would be purely speculative.

Evaluation of In Vivo Efficacy in Preclinical Disease Models (non-human studies)

No preclinical studies evaluating the in vivo efficacy of this compound in any disease model have been identified in the scientific literature. The therapeutic potential of the parent compound, DCA, has been explored in various contexts, including metabolic disorders and cancer, due to its ability to modulate cellular metabolism. nih.gov For example, DCA has been shown to suppress spontaneous apoptosis in murine hepatocytes and affect tumor growth rates in mice. nih.govnih.gov However, there is no information to suggest that this compound has been similarly investigated.

Pharmacodynamic Biomarker Analysis in Animal Systems

There is a lack of published research on the analysis of pharmacodynamic biomarkers in animal systems following the administration of this compound. Pharmacodynamic studies on DCA have often focused on its effect on enzymes like pyruvate (B1213749) dehydrogenase and subsequent metabolic changes. nih.gov The impact of the morpholide moiety on the pharmacodynamic activity of the parent molecule is unknown, and no studies have reported on the specific biomarkers that might be modulated by this particular derivative in vivo.

Advanced Research Methodologies and Future Directions in Dichloroacetic Acid, Morpholide Research

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (Genomics, Proteomics, Metabolomics)

A comprehensive understanding of the biological effects of dichloroacetic acid and its derivatives can be achieved by integrating multiple layers of biological data. frontiersin.orgnih.gov This multi-omics approach combines genomics, proteomics, and metabolomics to create a holistic picture of the compound's mechanism of action, moving beyond a single-target perspective. nih.govelifesciences.org

Genomics and Transcriptomics: Genomic and transcriptomic analyses reveal how DCA and its analogs alter gene expression patterns. frontiersin.org Studies have shown that DCA can induce significant changes in the transcriptome. nih.gov For instance, research on lung cancer demonstrated that DCA treatment alters the expression of genes involved in key metabolic pathways. frontiersin.org A central finding was the identification of the Macrophage Migration Inhibitory Factor (MIF) gene as a potential therapeutic target influenced by DCA. frontiersin.org Furthermore, transcriptomic studies on mice exposed to DCA revealed persistent alterations in gene expression, with many gene signatures reversing patterns later in life, reflecting more pro-tumorigenic profiles. nih.govfrontiersin.org

Proteomics: Proteomics investigates the entire set of proteins in a biological system. For DCA research, this involves identifying proteins that are differentially expressed or post-translationally modified upon treatment. This can help pinpoint the specific cellular machinery affected by the compound. Proteomics can validate gene expression changes at the protein level and uncover regulatory networks and signaling pathways modulated by DCA. nih.govelifesciences.org

Metabolomics: As a metabolic modulator, the effects of DCA are profoundly reflected in the metabolome. Metabolomic profiling provides a real-time snapshot of the metabolic status of a cell or organism. frontiersin.org Studies have successfully used metabolomics to show that DCA reverses the Warburg effect by shifting cancer cell metabolism from glycolysis towards glucose oxidation and the citric acid cycle. frontiersin.orgacs.org A key finding from integrated analyses in lung cancer was a significant increase in citric acid levels following DCA treatment, which points to a novel mechanism involving an interaction between citric acid and the MIF gene. frontiersin.org

The true power of this approach lies in the integration of these datasets. By combining information on gene expression (transcriptomics), protein levels (proteomics), and metabolic changes (metabolomics), researchers can construct detailed models of DCA's effects. For example, an observed change in a specific gene's expression can be linked to altered levels of the protein it codes for, which in turn can be correlated with a measured change in a particular metabolic pathway. researchgate.net This integrated analysis provides a robust, systems-level understanding of the compound's biological impact. frontiersin.orgnih.gov

Table 1: Application of Multi-Omics in Dichloroacetic Acid Research

Omics Field Key Techniques Insights Gained from DCA Research
Genomics/Transcriptomics RNA Sequencing, Microarrays Identifies altered gene expression patterns; revealed persistent changes and late-stage reversal of gene signatures. nih.govfrontiersin.org Identified MIF gene as a potential target. frontiersin.org
Proteomics Mass Spectrometry, Protein Arrays Validates gene expression changes at the protein level; identifies protein interaction networks and signaling pathways affected by DCA. nih.govelifesciences.org
Metabolomics Mass Spectrometry, NMR Spectroscopy Reveals shifts in cellular metabolism (e.g., reversal of Warburg effect); demonstrated an increase in citric acid levels post-treatment. frontiersin.orgacs.org

| Multi-Omics Integration | Computational Biology, Systems Biology | Connects changes across biological layers (gene -> protein -> metabolite) for a holistic mechanistic understanding; elucidates complex interactions like the citric acid-MIF gene relationship. frontiersin.orgresearchgate.net |

Development of Targeted Delivery Systems and Prodrug Strategies for Enhanced Efficacy

A significant challenge in the therapeutic application of DCA is the need for high concentrations to achieve efficacy, which can lead to off-target effects. To overcome this, researchers are developing innovative targeted delivery systems and prodrug strategies to increase the compound's potency and specificity. nih.govacs.orgnih.gov

Targeted Delivery Systems: The primary goal of these systems is to concentrate the therapeutic agent at the site of action, such as tumor tissues or specific cellular organelles.

Mitochondria-Targeting: Cancer cells often have a higher mitochondrial membrane potential than normal cells. This difference can be exploited for targeted delivery. One approach involves attaching DCA to a lipophilic triphenylphosphonium (TPP) cation. The resulting molecule, termed "Mito-DCA," selectively accumulates in cancer cell mitochondria, leading to a dramatic enhancement in potency (reportedly by three orders of magnitude) compared to standard DCA. This targeted delivery effectively reverses the Warburg effect at much lower concentrations and induces apoptosis in cancer cells without significantly affecting normal cells. acs.org

Nanoparticle-Based Delivery: Biodegradable polymer nanoparticles can be used to encapsulate DCA. These nanoparticles are designed to be taken up more efficiently by cancer cells through endocytosis. This strategy helps protect the drug from rapid clearance from the bloodstream and facilitates its accumulation in tumor tissue. rsc.org

Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active drug within the body, ideally at the target site. This approach can improve pharmacokinetics and reduce systemic toxicity. nih.govacs.orgresearchgate.net

Binary Prodrugs: This strategy combines DCA with another therapeutic agent into a single molecule. For instance, a binary prodrug of DCA and the chemotherapeutic drug doxorubicin (B1662922) (DOX) has been developed. This prodrug, named PDOX, is designed to be activated by esterases that are often overexpressed in cancer cells, releasing both DCA and DOX to exert a synergistic anticancer effect. nih.govacs.org

Platinum(IV) Prodrugs: DCA can be incorporated as an axial ligand into platinum(IV) complexes. These complexes are relatively stable but are reduced to cytotoxic platinum(II) complexes within the reductive intracellular environment of cancer cells. This process simultaneously releases the DCA molecules. This dual-targeting strategy attacks two different cellular components: the platinum agent targets nuclear DNA, while the released DCA targets mitochondrial metabolism. nih.gov

These advanced delivery and prodrug strategies represent a promising frontier, aiming to maximize the therapeutic index of DCA-based compounds by enhancing their efficacy and minimizing their side effects. nih.gov

Table 2: Examples of Targeted Delivery and Prodrug Strategies for Dichloroacetate (B87207)

Strategy Example Mechanism of Action Intended Advantage
Mitochondria-Targeted Delivery Mito-DCA Conjugation to a triphenylphosphonium (TPP) cation facilitates accumulation in cancer cell mitochondria. acs.org Enhanced potency and cancer cell specificity; reduced lactate (B86563) levels. acs.org
Binary Prodrug PDOX (DCA + Doxorubicin) Activated by cancer-associated esterases to release both DCA and doxorubicin sequentially at the tumor site. nih.govacs.org Synergistic anticancer effect; improved biodistribution and reduced off-target toxicity. researchgate.net
Dual-Targeting Prodrug Platinum(IV)-DCA Complexes Intracellular reduction releases a cytotoxic platinum(II) agent and DCA, targeting both nuclear DNA and mitochondria. nih.gov Improved antitumor activity through a dual-targeting mechanism. nih.gov

| Nanoparticle Delivery | Polymer Nanomicelles | Encapsulation of DCA or its conjugates into polymer nanoparticles for enhanced cellular uptake via endocytosis. rsc.org | Protection from blood clearance; enhanced antitumor efficacy. rsc.org |

Epigenetic Modulatory Investigations of Dichloroacetic Acid, Morpholide

Epigenetic modifications are changes that regulate gene expression without altering the underlying DNA sequence. durect.com There is growing evidence that DCA can exert significant and persistent epigenetic effects, which may contribute to its long-term biological outcomes. frontiersin.orgnih.gov The study of these epigenetic modulations is crucial for a deeper understanding of the mechanisms driving both the therapeutic and potential adverse effects of DCA and its derivatives.

Research has shown that exposure to DCA can lead to lasting alterations in DNA methylation, a key epigenetic mechanism where methyl groups are added to DNA, often leading to gene silencing. nih.govfrontiersin.org A study investigating the carcinogenic effects of early-life DCA exposure in mice found that while many transcriptomic changes were temporary, the alterations in DNA methylation patterns were more persistent. frontiersin.orgnih.gov These persistent epigenetic changes correlated with early-life perturbations in gene pathways related to cellular signaling, regulation, and metabolism. nih.gov

This suggests that even a transient exposure to DCA can establish a lasting "epigenetic memory" in cells. nih.gov This phenomenon is hypothesized to be a contributing factor to the latent carcinogenic effects observed in animal models, as there is often not strong evidence for traditional genotoxic modes of action. frontiersin.orgnih.gov The dysregulation of the epigenome, including changes in DNA methylation, is increasingly recognized as a hallmark of cancer, linked to cell proliferation, survival, and genomic instability. frontiersin.org

Therefore, investigating the epigenetic impact of DCA and its amide derivatives like the morpholide is a critical area of ongoing and future research. Understanding how these compounds interact with the epigenetic machinery, such as DNA methyltransferases (DNMTs), could reveal novel mechanisms of action and help to better predict their long-term effects. durect.com This line of inquiry is essential for fully characterizing the biological activity of this class of molecules.

Exploration of New Therapeutic Indications for Amide Derivatives Beyond Current Scopes

While much of the research on DCA derivatives has focused on oncology, their fundamental mechanism of modulating cellular metabolism suggests potential applications across a wider range of diseases. Scientists are actively exploring new therapeutic indications for amide derivatives of dichloroacetic acid beyond their current scope. uran.ua

Initial research into DCA itself revealed properties such as the ability to lower blood glucose and cholesterol levels, indicating potential utility in treating conditions like diabetes and hyperlipidemia. uran.uanih.gov Building on this, newer, structurally modified amide derivatives are being synthesized and evaluated for various therapeutic purposes.

Anti-inflammatory and Metabolic Disorders: The anti-cancer and anti-inflammatory potential of DCA derivatives is a subject of ongoing investigation. Their ability to influence metabolic pathways that are also dysregulated in inflammatory conditions and metabolic syndromes opens up new therapeutic possibilities. uran.ua

Antimicrobial Agents: A particularly novel direction is the development of DCA amide derivatives as potential antimicrobial agents. In one study, researchers synthesized new derivatives of the antibiotic chloramphenicol (B1208) by modifying its base structure with amino acids and a dichloroacetyl group. One such compound, the bis-dichloroacetyl derivative of ornithine, demonstrated significant antimicrobial activity both in vitro and in vivo, suggesting it could be a promising new pharmacophore for developing novel antibiotics. mdpi.comresearchgate.net

Antifungal Agents: In other research, a series of amide derivatives incorporating a cyclopropane (B1198618) structure were designed and synthesized. Bioassays revealed that several of these new compounds exhibited moderate to excellent antifungal activity against Candida albicans, a common human fungal pathogen. Molecular docking studies suggested these compounds could effectively bind to the fungal enzyme CYP51, a key target for antifungal drugs. mdpi.com

This exploration into new therapeutic areas highlights the versatility of the dichloroacetyl chemical scaffold. By creating diverse amide derivatives, researchers can fine-tune the pharmacological properties of the parent molecule to target different diseases, potentially leading to the development of new treatments for a variety of conditions beyond cancer. uran.ua

Table 3: Compound Names Mentioned

Compound Name
Dichloroacetic acid (DCA)
This compound
Diisopropylammonium dichloroacetate (DIPA)
Doxorubicin (DOX)
Mito-DCA
PDOX
Cisplatin (B142131)
Mitaplatin
Chloramphenicol
Ornithine

Q & A

Q. What are the primary synthetic routes for dichloroacetic acid (DCA) derivatives, and how do reaction conditions influence yield and purity?

DCA derivatives, including morpholide, are synthesized via hydrolysis of trichloroacetic acid (e.g., ClHC=CCl₂ + 2H₂O → CHCl₂COOH + 2HCl) or chlorination of acetic acid derivatives. Reaction parameters like temperature, catalyst choice (e.g., chlorosulphonic acid), and solvent polarity critically affect yield and byproduct formation. For instance, chlorosulphonic acid-driven chlorination requires controlled exothermic conditions to avoid decomposition .

MethodReagents/ConditionsKey Challenges
Hydrolysis of TCAH₂O, controlled pHByproduct (HCl) management
Chlorination of acetic acidClSO₃H, 40–60°CThermal stability of intermediates

Q. Which analytical techniques are most reliable for quantifying DCA and its derivatives in complex matrices?

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are standard. Haloacetic acid mixes (e.g., Haloacetic Acid Mix #1) containing DCA are used as reference standards. Detection limits are optimized using methyl tert-butyl ether extraction and derivatization protocols to enhance volatility for GC-MS .

Q. What are the established pharmacological targets of DCA in preclinical studies?

DCA inhibits pyruvate dehydrogenase kinase (PDK), shifting cellular metabolism from glycolysis to oxidative phosphorylation. This mechanism is leveraged in cancer research to target tumor microenvironments and in metabolic disorders like lactic acidosis. Target validation typically involves mitochondrial respiration assays and PDK activity measurements .

Q. What are the acute vs. chronic toxicity profiles of DCA in animal models?

Acute exposure in rodents causes neurotoxicity (e.g., peripheral neuropathy) and hepatotoxicity, while chronic exposure leads to hepatic tumors and nephropathy. Dose-response studies in mice show a NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day for non-carcinogenic effects. Histopathology and plasma clearance rates are key endpoints .

Advanced Research Questions

Q. How do genetic polymorphisms in GSTZ1 influence DCA metabolism and therapeutic efficacy?

Glutathione-S-transferase zeta 1 (GSTZ1) catalyzes DCA conversion to glyoxylate. Human GSTZ1 polymorphisms (e.g., 1a, 1b, 1c, 1d) alter enzyme activity and plasma half-life. Pharmacokinetic models show that GSTZ1 null phenotypes accumulate DCA, increasing toxicity risks. Genotyping patients in clinical trials is recommended to personalize dosing .

Q. Why does age significantly affect DCA pharmacokinetics and neurotoxicity?

In humans, plasma clearance decreases tenfold with age due to GSTZ1 inactivation. Pediatric patients show lower monochloroacetate (a neurotoxic metabolite) levels compared to adults. Mechanistic studies in rats link age-dependent urinary excretion patterns to renal maturation and enzyme expression .

Q. How can contradictory data on DCA’s genotoxicity be reconciled across studies?

While DCA induces DNA strand breaks in vitro (e.g., comet assays), in vivo carcinogenicity is inconsistently reported. Discrepancies arise from species-specific metabolism (e.g., mice vs. humans) and exposure duration. Integrating toxicogenomics (e.g., oxidative stress markers) with long-term bioassays improves risk assessment .

Q. What experimental models best replicate DCA-induced hepatocarcinogenesis?

Transgenic mouse models (e.g., B6.129-Trp53tm1Brd) exposed to DCA in drinking water develop hepatocellular adenomas with histopathology resembling human preneoplastic lesions. Dose-ranging studies (25–100 mg/L) combined with Ki-67 staining for proliferation rates are critical for modeling tumorigenesis .

Q. How do co-morbidities alter DCA pharmacokinetics in clinical populations?

In patients with lactic acidosis or renal impairment, DCA clearance decreases due to compromised GSTZ1 activity and renal excretion. Population pharmacokinetic models using NONMEM software account for covariates like serum creatinine and age to optimize dosing regimens .

Q. What methodologies address DCA’s environmental persistence and byproduct formation in water treatment?

Advanced oxidation processes (e.g., UV/H₂O₂) degrade DCA in drinking water, minimizing disinfection byproducts like trihalomethanes. Computational fluid dynamics (CFD) models optimize reactor designs for photomineralization efficiency, validated via LC-MS quantification of degradation intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.